![molecular formula C17H21NO2S B2987742 methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 780806-11-3](/img/structure/B2987742.png)
methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Description
Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H21NO2S and its molecular weight is 303.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR) . DHFR is an enzyme involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleotides. ENR is a key enzyme in the fatty acid synthesis pathway, which is essential for bacterial cell wall synthesis .
Mode of Action
The compound interacts with its targets, DHFR and ENR, inhibiting their activity . This inhibition disrupts the synthesis of tetrahydrofolate and fatty acids, respectively, leading to the disruption of nucleotide synthesis and bacterial cell wall synthesis .
Biochemical Pathways
The affected pathways are the tetrahydrofolate synthesis pathway and the fatty acid synthesis pathway . The downstream effects include the disruption of DNA, RNA, and protein synthesis due to the lack of nucleotides, and the inhibition of bacterial cell wall synthesis, leading to bacterial cell death .
Result of Action
The compound’s action results in the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . Additionally, the compound suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Biological Activity
Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antitumor, analgesic, and antimicrobial properties.
Chemical Structure
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C₁₈H₁₉N₃O₂S
- Molecular Weight : 325.42 g/mol
Antitumor Activity
Research indicates that the compound exhibits significant antitumor properties. A study evaluating various derivatives showed that compounds similar to the one demonstrated IC₅₀ values ranging from 23.2 to 49.9 μM against different cancer cell lines. The structure-activity relationship suggests that modifications in the pyrrole and thiophene rings enhance biological activity.
Compound | IC₅₀ (μM) | Activity Level |
---|---|---|
Compound A | 23.2 | High |
Compound B | 45.0 | Moderate |
Compound C | 49.9 | Moderate |
These findings indicate that the compound may serve as a lead for further development of anticancer agents targeting specific pathways involved in tumor growth and proliferation .
Analgesic Activity
The analgesic potential of the compound was assessed using the "hot plate" method on animal models. Results indicated a significant reduction in pain response compared to control groups, suggesting that it may act on central nervous system pathways to alleviate pain.
Treatment Group | Pain Response (seconds) | Significance |
---|---|---|
Control | 10 | - |
Compound Dose 1 | 20 | p < 0.01 |
Compound Dose 2 | 25 | p < 0.001 |
This data supports the hypothesis that the compound could be effective in treating pain-related disorders .
Antimicrobial Activity
In addition to its antitumor and analgesic properties, preliminary studies have shown that the compound exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens.
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that the compound may have potential applications in developing new antimicrobial agents .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound in vivo:
- Study on Tumor-Bearing Mice : This study demonstrated a significant reduction in tumor size when treated with the compound compared to untreated controls.
- Chronic Pain Model : In a model of chronic pain, administration of the compound resulted in improved mobility and reduced pain scores.
- Antimicrobial Efficacy : A clinical trial assessing its effect on infected wounds showed promising results with a notable decrease in infection rates.
Properties
IUPAC Name |
methyl 2-(2,5-dimethylpyrrol-1-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-10-5-8-13-14(9-10)21-16(15(13)17(19)20-4)18-11(2)6-7-12(18)3/h6-7,10H,5,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDOWVSXUPFUQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)N3C(=CC=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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